molecular formula C16H12Cl2N2OS B2816731 2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde CAS No. 478029-48-0

2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde

Cat. No.: B2816731
CAS No.: 478029-48-0
M. Wt: 351.25
InChI Key: WKYJTDJVCCGFLG-UHFFFAOYSA-N
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Description

The compound “2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde” is a complex organic molecule that contains several functional groups and rings. It has a dichlorophenyl group, an imidazobenzothiazole group, and an aldehyde group. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazobenzothiazole ring and the introduction of the dichlorophenyl and aldehyde groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dichlorophenyl, imidazobenzothiazole, and aldehyde groups would contribute to the overall structure. These groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. The aldehyde group could be involved in nucleophilic addition reactions, the dichlorophenyl group could undergo electrophilic aromatic substitution, and the imidazobenzothiazole group could participate in various heterocyclic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group could increase its lipophilicity, while the aldehyde group could make it more reactive. Unfortunately, without specific experimental data, it’s challenging to provide a detailed analysis of its physical and chemical properties .

Scientific Research Applications

Intramolecular Amidation and Novel Heterocyclic Systems

A study by Kolavi, Hegde, and Khazi (2006) discusses the synthesis of novel heterocyclic systems through intramolecular amidation reactions. This research highlights the chemical versatility of compounds related to "2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde," showcasing their potential in creating complex molecular architectures with potential applications in drug development and materials science (Kolavi, Hegde, & Khazi, 2006).

Synthesis and Anti-Bacterial Screening

Another study focused on the synthesis of novel fused imino pyrimido benzothiazole compounds, including those similar to the chemical structure . These compounds were screened for their anti-bacterial properties, indicating their potential use in developing new antibacterial agents. This underscores the relevance of such compounds in addressing global health challenges related to bacterial infections (Kale & Mene, 2013).

Pharmaceutical Activities and Overcoming Multidrug Resistance

Tasaka et al. (1997) investigated derivatives of 2-phenylimidazo[2,1-b]benzothiazole for their ability to overcome multidrug resistance in tumor cells. This research highlights the therapeutic potential of such compounds in cancer treatment, particularly in cases where conventional chemotherapy is ineffective due to drug resistance (Tasaka, Tanabe, Sasaki, Machida, Iino, Kiue, Naito, & Kuwano, 1997).

Mechanochemical Synthesis of Heterocycles

Banerjee et al. (2014) presented an efficient mechanochemical route for synthesizing 2-aryl benzothiazoles and substituted benzimidazoles. This environmentally friendly synthesis method demonstrates the applicability of compounds similar to "this compound" in green chemistry and sustainable pharmaceutical manufacturing processes (Banerjee, Chatterjee, Kumar, Bhutia, Khandare, Majik, & Roy, 2014).

Antimicrobial Activity and Synthesis

The research by Padalkar, Gupta, Phatangare, Patil, Umape, and Sekar (2014) on the synthesis of new benzimidazole, benzoxazole, and benzothiazole derivatives, including their screening for antimicrobial activity, showcases the potential of such compounds in developing new antimicrobials. This study emphasizes the broad-spectrum efficacy of these heterocyclic compounds against various bacterial and fungal strains, suggesting their potential in addressing diverse microbial infections (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Compounds with similar structures have been associated with various safety concerns, so appropriate precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. This could lead to the development of new pharmaceuticals or other useful products .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2OS/c17-9-5-6-10(11(18)7-9)15-13(8-21)20-12-3-1-2-4-14(12)22-16(20)19-15/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYJTDJVCCGFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=C(C=C(C=C4)Cl)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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